![molecular formula C9H8N2O B1592678 3-Aminoquinolin-6-OL CAS No. 727650-61-5](/img/structure/B1592678.png)
3-Aminoquinolin-6-OL
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinolin-6-OL can be achieved through various methods. One common approach involves the reduction of 3-nitroquinolin-6-OL using hydrogen gas in the presence of a palladium on carbon catalyst . The reaction is typically carried out under a hydrogen atmosphere at 60°C for about 8 hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinolin-6-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,6-dione.
Reduction: Reduction of the nitro group in 3-nitroquinolin-6-OL to form this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products:
Oxidation: Quinoline-3,6-dione.
Reduction: this compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-Aminoquinolin-6-OL is recognized for its potential as an antimalarial agent. It serves as a precursor in synthesizing compounds that target the Plasmodium species responsible for malaria. Additionally, it has shown promise in developing anticancer therapies due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
2. Biological Studies
The compound's biochemical properties allow it to act as a bidentate chelating agent , forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. This interaction is crucial for studying enzyme inhibition and protein-ligand interactions, particularly in the context of neurodegenerative diseases.
3. Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments. Its unique chemical structure enables it to function effectively as a building block for synthesizing complex organic molecules.
Case Study 1: Antimalarial Activity
A study investigated the efficacy of this compound derivatives against Plasmodium falciparum. The results indicated that specific derivatives exhibited significant antimalarial activity in vitro, suggesting their potential for therapeutic development against malaria.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was shown to inhibit acetylcholinesterase and chelate copper ions, which are implicated in neurotoxicity associated with Alzheimer's pathology. The hybrids created from this compound demonstrated reduced cytotoxicity against neuronal cells exposed to glutamate.
Mechanism of Action
The mechanism of action of 3-Aminoquinolin-6-OL involves its interaction with various molecular targets. In medicinal applications, it is believed to interfere with the DNA replication process of pathogens, thereby inhibiting their growth and proliferation . The compound can also act as an enzyme inhibitor, affecting metabolic pathways critical for the survival of microorganisms .
Comparison with Similar Compounds
Quinoline: A basic structure similar to 3-Aminoquinolin-6-OL but without the amino and hydroxyl groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Primaquine: Another antimalarial compound with an amino group at a different position.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to other quinoline derivatives .
Biological Activity
3-Aminoquinolin-6-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of quinoline derivatives with various amines or amino acids. The process can be optimized through different methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.
Biological Activity Overview
This compound exhibits a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, compounds derived from this scaffold have been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.
- Anticancer Activity : The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and melanoma cell lines.
Case Studies and Research Findings
- Antitrypanosomal Activity : A study synthesized various derivatives of this compound and evaluated their efficacy against Trypanosoma brucei (the causative agent of African sleeping sickness). Among the synthesized compounds, some exhibited low nanomolar IC50 values, indicating potent activity against the parasite. For example, one derivative showed an IC50 value of 12 nM against T. brucei in vitro and provided cures in mouse models at doses of 50 mg/kg/day for four consecutive days .
- Anticancer Studies : In another research effort, derivatives were screened against breast cancer cell lines (MCF-7, MDA-MB-231). Notably, certain derivatives displayed IC50 values as low as 8.50 µM, with mechanisms involving cell cycle arrest and apoptosis induction confirmed through colony formation assays .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the C-2 position of the quinoline moiety significantly affect biological activity. For instance, introducing electron-withdrawing groups enhanced anticancer efficacy while maintaining low cytotoxicity towards normal cells .
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Derivative A | MCF-7 Breast Cancer Cells | 8.50 | Induces apoptosis |
Derivative B | T. brucei | 0.012 | Inhibits parasite growth |
Derivative C | Staphylococcus aureus | 5.00 | Disrupts cell wall synthesis |
Derivative D | Candida albicans | 4.00 | Inhibits ergosterol biosynthesis |
Properties
IUPAC Name |
3-aminoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCBQRZNYYAODD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624839 | |
Record name | 3-Aminoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727650-61-5 | |
Record name | 3-Amino-6-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727650-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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